

A Comparative Analysis of the Physical Properties of C8 Alkenes

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Compound of Interest

Compound Name: 5-Methyl-1-heptene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the key physical properties of various C8 alkene isomers. The data presented is essential for professionals in research and development who require precise information for reaction setup, purification processes, and material characterization. This document summarizes critical physical constants and outlines the standard experimental procedures for their determination.

Comparative Data of C8 Alkene Isomers

The physical properties of C8 alkenes, such as boiling point, melting point, density, and refractive index, are significantly influenced by their molecular structure. Isomers with greater branching tend to have lower boiling points due to reduced surface area and weaker van der Waals forces.^{[1][2]} The geometry of cis/trans isomers also plays a role, with cis isomers often exhibiting slightly different physical properties compared to their trans counterparts due to differences in molecular packing and polarity.^[3]

Below is a table summarizing the physical properties of a selection of C8 alkene isomers.

Isomer	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)	Refractive Index (n _{20/D})
Straight-Chain Isomers				
1-Octene	121-123[3][4]	-101.7[3]	0.715 at 25°C[4]	1.408[4]
(E)-2-Octene	121	-	0.720 at 20°C	1.413 at 20°C
(Z)-2-Octene	124	-	0.724 at 20°C	1.415 at 20°C
(E)-3-Octene	122	-	0.715 at 20°C	1.413 at 20°C
(Z)-3-Octene	122	-	0.716 at 20°C	1.414 at 20°C
(E)-4-Octene	121	-	0.714 at 20°C	1.411 at 20°C
(Z)-4-Octene	123	-	0.721 at 20°C	1.415 at 20°C
Branched-Chain Isomers				
2-Methyl-1-heptene	119[5]	-90[5]	0.721[5]	1.412[5]
2,3-Dimethyl-2-hexene	122[6][7]	-115.1[6][7]	0.729-0.731[6][8]	1.419-1.424[6][8]
2,4,4-Trimethyl-1-pentene	101-102[9][10]	-93.5[11]	0.708 at 25°C[9][10]	1.408[9][10]
2,4,4-Trimethyl-2-pentene	104[12]	-106.3[12]	0.720 at 25°C[12]	1.416[12]
3-Ethyl-1-hexene	110-112.4[9][13]	-103.01 (estimate)[13]	0.715-0.719[9][13]	1.405-1.407[9][10]
(E)-3-Ethyl-2-hexene	101[12]	-	-	-
(Z)-3,4-Dimethyl-3-hexene	120.2 (estimate) [11]	-103.01 (estimate)[11]	0.743[11]	1.428[11]
4-Ethyl-1-hexene	112.4[14]	-	0.719[14]	-

Experimental Protocols

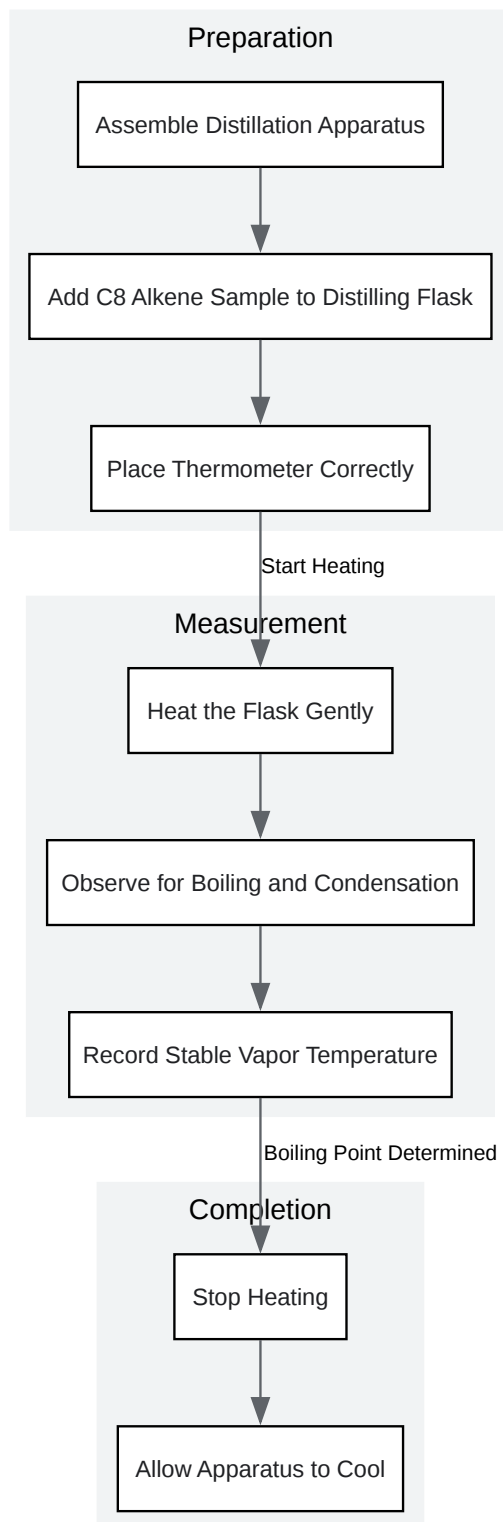
Accurate determination of physical properties is fundamental to chemical research. The following are standard methodologies for the key experiments cited in this guide.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

- **Distillation Method:** This is a common method for determining the boiling point of a substance.^[12] The liquid is heated in a distillation apparatus, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.^[12] This temperature remains constant during the distillation of a pure substance and is recorded as the boiling point.^[12]
- **Micro Boiling Point Method:** For small sample volumes, a micro boiling point determination can be performed. A small amount of the liquid is placed in a capillary tube, which is then inverted in a larger tube containing the same liquid. The apparatus is heated, and the temperature at which a continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid re-enters the capillary, is recorded as the boiling point.

Experimental Workflow: Boiling Point Determination (Distillation)

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Boiling Point Determination Workflow

Determination of Melting Point

The melting point is the temperature at which a solid turns into a liquid. For pure crystalline solids, this occurs over a narrow range.

- **Capillary Method:** A small, powdered sample of the solid C8 alkene is packed into a capillary tube. The tube is attached to a thermometer and heated in a controlled manner, often in a melting point apparatus with a heated block or an oil bath. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.
- **Differential Scanning Calorimetry (DSC):** This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. As the sample melts, it absorbs more heat, resulting in a peak on the DSC curve, from which the melting point can be accurately determined.

Determination of Density

Density is the mass of a substance per unit volume.

- **Pycnometer Method:** A pycnometer, a flask with a specific, accurately known volume, is weighed empty. It is then filled with the liquid C8 alkene and weighed again. The density is calculated by dividing the mass of the liquid (the difference between the two weights) by the volume of the pycnometer.
- **Hydrometer Method:** A hydrometer is an instrument that is floated in the liquid to measure its density. The denser the liquid, the higher the hydrometer will float. The density is read directly from a calibrated scale on the stem of the hydrometer.

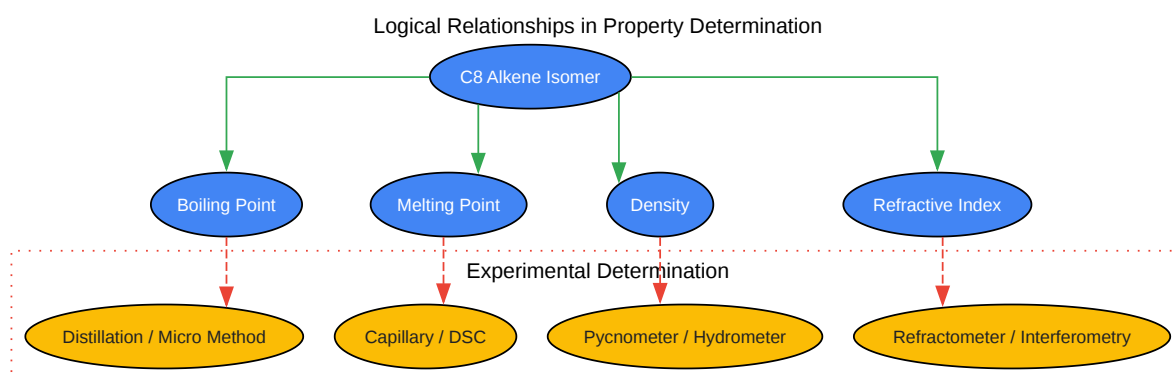
Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

- **Abbe Refractometer:** This is the most common instrument for measuring the refractive index of liquids. A few drops of the C8 alkene are placed on the prism of the refractometer. Light is passed through the sample, and the user adjusts the instrument to find the critical angle,

from which the refractive index is determined. The measurement is temperature-dependent and is typically performed at 20°C.

- Interferometry: Methods like using a Michelson interferometer can also be employed for precise refractive index measurements.[13] This technique involves splitting a beam of light, passing one part through the sample, and then recombining the beams to create an interference pattern. The refractive index can be calculated from the changes in this pattern. [13]



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Property Determination Pathways

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